molecular formula C6H10O4 B008678 (S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid CAS No. 102045-96-5

(S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid

Cat. No. B008678
M. Wt: 146.14 g/mol
InChI Key: OZPFVBLDYBXHAF-BYPYZUCNSA-N
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Description

Synthesis Analysis

The synthesis of dioxolane derivatives involves strategic approaches to introduce the dioxolane moiety into the desired molecular framework. For example, (Z)-2,2-Dimethyl-5-carboxymethylene-1,3-dioxolan-4-one has been synthesized as a versatile synthon for selectively protected α,γ-diketoacid derivatives, illustrating the utility of dioxolane derivatives in synthesizing complex molecules (Banville et al., 2010).

Molecular Structure Analysis

The molecular structure of dioxolane derivatives can significantly influence their chemical properties and reactivity. For instance, the synthesis of (4R,5R)-α,α,α′,α′-2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane from dimethyl-L-tartrate and benzophenone has been reported, with structural studies revealing preferred conformations due to OH⋯Ph interactions (Irurre et al., 1992).

Chemical Reactions and Properties

Dioxolane compounds participate in a variety of chemical reactions, offering pathways to synthesize a wide range of derivatives. For example, the asymmetric synthesis of 1,2-dioxolane-3-acetic acids has been achieved, showcasing the stereoselective opening of oxetanes by hydrogen peroxide as a key feature (Dai et al., 2006).

Physical Properties Analysis

The physical properties of dioxolane derivatives, such as solubility, melting point, and boiling point, are crucial for their practical applications. These properties are influenced by the molecular structure and the presence of functional groups. For instance, the crystal structure analysis of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, a related compound, provides insights into the molecular arrangement and interactions within crystals, highlighting the importance of structural analysis (Kovalskyi et al., 2011).

Scientific Research Applications

  • It is used in forming trifluoromethyl substituted 1,3-oxazolidine-4-carboxylate and related compounds (Burger et al., 2002).

  • The compound serves as a synthon for synthesizing selectively protected α-diketoacid derivatives (Banville et al., 2010).

  • It aids in synthesizing dioxolane nucleosides, potent antivirals (Janes, Cimpoia & Kazlauskas, 1999).

  • It shows potential in decreasing lead levels in various organs, indicating its use in detoxification (Xu et al., 2011).

  • This acid is a key intermediate in the synthesis of chrysanthemic acid (Baudoux et al., 1998).

  • It significantly enhances the dielectric anisotropy and birefringence in liquid crystals (Chen et al., 2015).

  • The acid undergoes photochemical transformation to yield stable carboxylic acids (Nikolaev, Khimich & Korobitsyna, 1985).

  • Derivatives of this compound show neuroprotective effects in cell damage models (Song, 2007).

  • Its derivatives can selectively esterify primary alcohols and carboxylic acids in water-containing solvents (Wang et al., 2012).

  • Amide derivatives of 1,3-dioxolane exhibit antifungal and antibacterial properties (Begum et al., 2019).

  • The compound is enantiomerically pure with a slightly distorted plane dioxolanone ring (Stocksdale et al., 2007).

  • It is utilized in heterogeneously catalyzed condensation reactions to produce novel platform chemicals (Deutsch, Martin & Lieske, 2007).

  • Dimethyl substituted 1,3-dioxolanes have limited polymerizability, leading to the production of oligomers (Okada, Mita & Sumitomo, 1975).

  • Its analogs have been synthesized for potential therapeutic applications, such as in tetracycline ring A analogs (Moskalyk et al., 1981).

  • It is used in the high-yield synthesis of D-ribo-phytosphingosine (Lombardo et al., 2006).

  • Derivatives of this acid have been synthesized and shown high activity in enantioselective reactions (Dindaroglu, Dincer & Schmalz, 2014).

  • It serves as a starting material for the synthesis of compounds with intense marine and spicy-vanillic odors (Kraft et al., 2010).

  • Its cyclic ketals are useful for determining the absolute configuration of primary amines (Shim & Choi, 2010).

  • It is involved in the study of reactions of benzoxazine-based phenolic resins (Dunkers & Ishida, 1999).

Safety And Hazards

Like other acids, carboxylic acids can cause burns and are harmful if ingested or inhaled . Proper safety measures should be taken when handling these compounds .

Future Directions

Research in the field of carboxylic acids is ongoing, with scientists exploring new synthesis methods, investigating their reactions, and developing new applications in fields such as medicine and materials science .

properties

IUPAC Name

(4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPFVBLDYBXHAF-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid

Synthesis routes and methods

Procedure details

40.7 g (308 mmoles) of a glycerin ketal mixture containing 97.5% by weight of 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane and 12.2 g (305 mmoles) of sodium hydroxide were dissolved in 366 ml of water. After transferring the mixture to a nickel shaker-type autoclave, the solution was heated to about 80° C. under a pressure of 25 bar in the presence of 4 g of an activated carbon containing 5% by weight of palladium with agitation for about 2 hours. The pressure in the autoclave rose briefly to 30 bar, subsequently fell back to 25 bar and, after another hour, increased to 63 bar. After 2 hours, the pressure remained constant at 53 bar. The autoclave was then vented. The pH of the solution was adjusted, the water in the solution was distilled off, and the remaining residue was hot extracted in the same manner as described in Example 2. The 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid, Na salt was isolated in a yield of 86% of the theoretical. The melting point of the salt was 243°-246° C.
[Compound]
Name
glycerin ketal
Quantity
40.7 g
Type
reactant
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0 (± 1) mol
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reactant
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12.2 g
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reactant
Reaction Step One
Name
Quantity
366 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
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catalyst
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0 (± 1) mol
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catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
Reactant of Route 2
(S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
Reactant of Route 3
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(S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
Reactant of Route 4
(S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
Reactant of Route 5
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(S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
Reactant of Route 6
(S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid

Citations

For This Compound
4
Citations
J van Mechelen, J Voorneveld, HS Overkleeft… - Organic & …, 2020 - pubs.rsc.org
2,4-Diamino-2,4,6-trideoxyglucose (bacillosamine) is a monosaccharide found in many pathogenic bacteria, variation in the functionalities appended to the amino groups occurs …
Number of citations: 9 pubs.rsc.org
Y Wang, M Sun, D Qiao, J Li, Y Wang, W Liu… - Carbohydrate …, 2021 - Elsevier
Novel superhydrophobic sodium carboxymethyl cellulose (CMC) modified polyurethane (MPU) was developed as the membrane material for controlled-release fertilizer (CRF) by cross-…
Number of citations: 14 www.sciencedirect.com
N von Wolff, O Rivada‐Wheelaghan… - …, 2021 - Wiley Online Library
The development of safe and energy efficient redox processes is key for a future sustainable organic chemistry and energy storage/vector applications. Molecular electrocatalysts have …
AL Choy, JVNV Prasad, FE Boyer, MD Huband… - Bioorganic & medicinal …, 2007 - Elsevier
A novel series of conformationally restricted oxazolidinones was synthesized, in which the heterocyclic D ring was substituted with various amino groups. Several analogs exhibited …
Number of citations: 13 www.sciencedirect.com

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